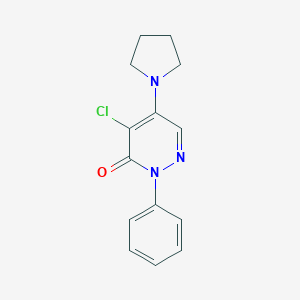
2-formyl-1-methyl-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-formyl-1-methyl-1H-indol-3-yl acetate is a chemical compound that belongs to the indole family. It is a yellowish powder that is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-formyl-1-methyl-1H-indol-3-yl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory molecules. It also appears to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-formyl-1-methyl-1H-indol-3-yl acetate in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it works and how it can be optimized for therapeutic use.
Future Directions
There are several future directions for research on 2-formyl-1-methyl-1H-indol-3-yl acetate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and improve cognitive function, which make it a promising candidate for further investigation. Another area of interest is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, which make it a potential candidate for chemotherapy. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
In conclusion, this compound is a chemical compound with potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial effects, and has shown promise in improving cognitive function and regulating the immune system. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-formyl-1-methyl-1H-indol-3-yl acetate involves the condensation of indole-3-acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method has been optimized for high yield and purity.
Scientific Research Applications
2-formyl-1-methyl-1H-indol-3-yl acetate has been found to have potential therapeutic properties such as anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and fight against bacterial and fungal infections. It has also been investigated for its potential to regulate the immune system and improve cognitive function.
properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2-formyl-1-methylindol-3-yl) acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(15)16-12-9-5-3-4-6-10(9)13(2)11(12)7-14/h3-7H,1-2H3 |
InChI Key |
RTBRCBKVALHKLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(N(C2=CC=CC=C21)C)C=O |
Canonical SMILES |
CC(=O)OC1=C(N(C2=CC=CC=C21)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)





![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)